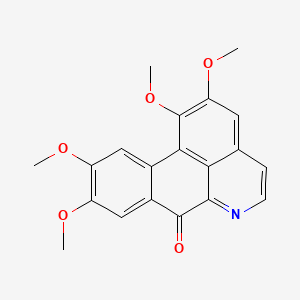

Oxoglaucine

概要

説明

準備方法

合成経路と反応条件

オキソグラウシンは、同じ植物に含まれる別のアルカロイドであるグラウシンの酸化によって合成できます . 酸化は、化学的および光化学的プロセス、特に一重項酸素によって達成できます . 反応条件は、通常、一重項酸素光増感の効率を最大限にするために、非極性環境で行われます .

工業的生産方法

オキソグラウシンの工業的生産方法はよく文書化されていませんが、植物源からのグラウシンの抽出、それに続くオキソグラウシンへの酸化が含まれる可能性があります。抽出プロセスには、溶媒抽出が含まれ、それに続いてクロマトグラフィーなどの精製工程が続き、オキソグラウシンへの変換前にグラウシンが単離されます。

化学反応の分析

反応の種類

オキソグラウシンは、次のものを含む様々な化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学研究への応用

オキソグラウシンは、次のものを含むいくつかの科学研究への応用があります。

科学的研究の応用

Antifibrotic Activity

Mechanism of Action:

Recent studies highlight oxoglaucine's role in suppressing hepatic fibrosis. It inhibits the transforming growth factor-beta (TGFβ) signaling pathway, which is crucial in fibrogenesis. Specifically, this compound reduces TGFβ-induced phosphorylation of Smad2 and the generation of reactive oxygen species (ROS) in hepatocytes. This action leads to decreased expression of fibrogenic markers such as collagen and alpha-smooth muscle actin (α-SMA) .

Case Study:

In vitro experiments using Hepa1c1c7 cells demonstrated that this compound treatment resulted in significant reductions in mRNA levels of pro-inflammatory cytokines and fibrogenic markers. The findings suggest that this compound could be a promising candidate for treating liver fibrosis .

Chondroprotective Effects

Calcium Influx Inhibition:

this compound has been shown to protect against cartilage damage by inhibiting calcium influx through the TRPV5/CAMK-II/calmodulin pathway. This mechanism activates autophagy, which is essential for maintaining cellular homeostasis and preventing apoptosis in osteoarthritis chondrocytes .

Research Findings:

In a rat model of osteoarthritis, this compound significantly reduced matrix degradation and apoptosis-related protein expression, demonstrating its potential as a therapeutic agent for joint diseases .

Anticancer Properties

Antitumor Mechanism:

this compound exhibits significant anticancer activity by intercalating between DNA base pairs, disrupting replication and transcription processes in cancer cells. Its planar aromatic structure allows it to form complexes with metal ions, enhancing its antitumor efficacy .

Experimental Evidence:

In vitro studies revealed that this compound and its metal complexes showed cytotoxic effects against various cancer cell lines, including HCT-8 and KB cells. The effective doses observed were notably low (e.g., 2.85 µM for HCT-8), indicating strong potential for further development as an anticancer agent .

Combination Therapy Potential

Synergistic Effects:

Research indicates that this compound can enhance the efficacy of other drugs when used in combination therapies. For instance, studies have explored its use alongside FDA-approved drugs to treat Chagas disease effectively by improving drug sensitivity and reducing resistance .

Clinical Implications:

The combination of this compound with other therapeutic agents could lead to more effective treatment regimens for various diseases, particularly where conventional therapies fall short due to resistance or toxicity .

Summary Table of Applications

作用機序

オキソグラウシンは、いくつかの機序を通じて作用を及ぼします。

光増感: 一重項酸素光増感剤として作用し、病原体を損傷させる可能性のある活性酸素種を生成します.

カルシウムチャネル遮断: オキソグラウシンは、TRPV5/カルモジュリン/CAMK-II経路を介したカルシウム流入を阻害し、オートファジーの活性化と変形性関節症の緩和につながります.

抗ウイルス活性: この化合物は、エンテロウイルス複製におけるPI4KB/オキシステロール結合タンパク質経路を阻害します.

類似化合物の比較

オキソグラウシンは、ボルディンやグラウシンなどの他のオキソアポフィンアルカロイドに似ています . 一重項酸素光増感剤としての高い効率とカルシウム流入を阻害する能力は、オキソグラウシンに特有のものです . その他の類似化合物は次のとおりです。

ボルディン: 抗酸化作用を持つアルカロイド.

グラウシン: オキソグラウシンの還元型で、酸化されてオキソグラウシンを形成することができます.

コランニン: オキソグラウシンの酸化生成物.

ポンテベドリン: オキソグラウシンの別の酸化生成物.

オキソグラウシンの光化学的、抗ウイルス性、抗癌性の組み合わせは、様々な科学的および医学的用途にとって貴重な化合物です。

類似化合物との比較

Oxoglaucine is similar to other oxoaporphine alkaloids such as boldine and glaucine . it is unique in its high efficiency as a singlet oxygen photosensitizer and its ability to block calcium influx . Other similar compounds include:

Boldine: An alkaloid with antioxidant properties.

Glaucine: The reduced form of this compound, which can be oxidized to form this compound.

Corunnine: An oxidation product of this compound.

Pontevedrine: Another oxidation product of this compound.

This compound’s unique combination of photochemical, antiviral, and anticancer properties makes it a valuable compound for various scientific and medical applications.

生物活性

Oxoglaucine, an isoquinoline alkaloid derived from various plant sources, has gained attention for its diverse biological activities, including anti-inflammatory, antifibrotic, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound's chemical structure allows it to interact with various biological targets. Its planar aromatic structure facilitates intercalation between DNA base pairs, which is believed to contribute to its significant antitumor properties. Moreover, this compound can form complexes with metal ions, enhancing its biological activity through synergistic effects.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic effects of this compound in hepatic fibrosis. A significant study demonstrated that this compound suppresses TGFβ signaling pathways in hepatocytes, leading to reduced expression of fibrogenic markers such as Col1a1 and αSMA. The key findings include:

- Cell Viability : this compound was shown to be non-toxic at concentrations up to 10 μM in Hepa1c1c7 cells.

- TGFβ-Induced Phosphorylation : this compound significantly attenuated TGFβ-induced phosphorylation of Smad2, a critical mediator in fibrosis.

- Cytokine Suppression : It suppressed mRNA levels of pro-inflammatory cytokines, indicating potential anti-inflammatory effects .

Anticancer Properties

This compound exhibits notable anticancer activity against various human cancer cell lines. In vitro studies have reported the following:

| Cell Line | ED50 (μM) | Mechanism |

|---|---|---|

| HCT-8 | 2.85 | Intercalation into DNA |

| KB | 5.69 | Intercalation into DNA |

| HeLa | Low activity | Selective cytotoxicity against cervical carcinoma cells |

| MCF-7 | 3.2 (complex) | Enhanced activity when complexed with lanthanides |

The anticancer effect is attributed to its ability to intercalate DNA and inhibit cell proliferation through various pathways .

Antiviral Activity

This compound has also been identified as an effective inhibitor of picornavirus replication. Research indicates that it targets phosphatidylinositol 4-kinase III beta (PI4KB), a crucial enzyme for viral replication. By inhibiting PI4KB, this compound disrupts the viral life cycle and reduces viral RNA synthesis .

Immunomodulatory Effects

In addition to its antiviral and anticancer properties, this compound has demonstrated immunomodulatory effects. A study indicated that low doses of this compound can restore immune function in immunosuppressed mice, suggesting potential applications in treating immune-related disorders .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

特性

IUPAC Name |

4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKCETVKVRJFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204285 | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5574-24-3 | |

| Record name | Oxoglaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoglaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 229 °C | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。